Nalpha-Z-Nim-benzyl-L-histidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-His(Bzl)-OH typically involves the protection of the amino group of histidine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of histidine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of Z-His(Bzl)-OH follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry .
Chemical Reactions Analysis
Types of Reactions
Z-His(Bzl)-OH undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized to form different products.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protective group.
Substitution: The amino group can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method to remove the benzyloxycarbonyl group.
Substitution: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include various peptides and peptide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-His(Bzl)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Z-His(Bzl)-OH involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds, leading to the desired peptide or protein product .
Comparison with Similar Compounds
Similar Compounds
Z-His-OBzl: Another derivative of histidine with a similar protective group.
Z-Gly-His-Phe-Phe-OEt: A peptide derivative used in enzyme-substrate interaction studies.
Uniqueness
Z-His(Bzl)-OH is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-3-(1-benzylpyrazol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21N3O4/c25-20(26)19(22-21(27)28-15-17-9-5-2-6-10-17)13-18-11-12-24(23-18)14-16-7-3-1-4-8-16/h1-12,19H,13-15H2,(H,22,27)(H,25,26)/t19-/m0/s1 |
InChI Key |
DHUVTQUENUPYMW-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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